(2S)-2-amino-3-[4-(azidomethyl)phenyl]propanoic acid hydrochloride
Description
(2S)-2-amino-3-[4-(azidomethyl)phenyl]propanoic acid hydrochloride is a phenylalanine derivative featuring an azidomethyl (-CH₂N₃) substituent on the aromatic ring. The azidomethyl group is highly reactive, enabling "click chemistry" applications, such as Huisgen cycloaddition, which is pivotal in drug discovery and biomaterial synthesis . This compound’s chiral center (2S-configuration) and amino acid backbone suggest similarities to pharmacologically active molecules like Melphalan, a phenylalanine-based anticancer agent .
Properties
IUPAC Name |
(2S)-2-amino-3-[4-(azidomethyl)phenyl]propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2.ClH/c11-9(10(15)16)5-7-1-3-8(4-2-7)6-13-14-12;/h1-4,9H,5-6,11H2,(H,15,16);1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVODDPNUPAHYKG-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)CN=[N+]=[N-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)CN=[N+]=[N-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-[4-(azidomethyl)phenyl]propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (2S)-2-amino-3-(4-bromophenyl)propanoic acid.
Azidation: The bromine atom on the phenyl ring is substituted with an azide group using sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) under reflux conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like ethanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle azide compounds, which can be hazardous.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-[4-(azidomethyl)phenyl]propanoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, such as the Staudinger reduction, to form amines.
Cycloaddition Reactions: The azide group can react with alkynes in a copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition to form 1,2,3-triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Sodium Azide: Used for azidation reactions.
Copper(I) Catalysts: Employed in cycloaddition reactions.
Lithium Aluminum Hydride: Utilized for reduction reactions.
Major Products Formed
Amines: Formed from the reduction of the azide group.
1,2,3-Triazoles: Formed from cycloaddition reactions with alkynes.
Scientific Research Applications
Structural Overview
The compound features an amino acid backbone with an azidomethyl substitution on the phenyl ring, which endows it with distinct reactivity, particularly in bioorthogonal chemistry. Its molecular formula is , and it possesses a molecular weight of approximately 250.258 g/mol.
Neurotransmitter Analog
Research indicates that (2S)-2-amino-3-[4-(azidomethyl)phenyl]propanoic acid hydrochloride can function as a neurotransmitter analog. Its structural similarity to natural amino acids allows it to interact with neurotransmitter receptors, potentially influencing cognitive functions and mood regulation. Preliminary studies have shown that it may exhibit binding affinity to glutamate receptors, which are crucial in synaptic transmission and plasticity.
Bioorthogonal Chemistry
The presence of the azido group facilitates bioorthogonal reactions, making this compound valuable for labeling biomolecules in living systems. This property is particularly useful for tracking cellular processes and studying protein interactions without disrupting biological functions. Researchers have utilized click chemistry approaches involving this compound to visualize protein dynamics in live cells.
Synthesis of Peptidomimetics
This compound serves as a building block for the synthesis of peptidomimetics—compounds designed to mimic the structure and function of peptides. These peptidomimetics can exhibit enhanced stability and bioavailability compared to their natural counterparts, making them suitable candidates for drug development.
Interaction Studies
Studies have focused on the interaction of this compound with various receptors, particularly in the context of neurological disorders. The azido group allows for selective tagging during receptor-ligand interaction studies, providing insights into binding affinities and mechanisms of action .
Polymer Chemistry
The compound's azido functionality can be exploited in polymer chemistry to create functionalized polymers through click reactions. These polymers can be engineered for specific applications, such as drug delivery systems or biosensors, where controlled release and targeting are essential .
Data Table: Comparison of Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Azidomethyl group | Bioorthogonal reactivity |
| (R)-2-amino-3-(4-methoxyphenyl)propanoic acid | Methoxy substitution | Different electronic properties affecting receptor binding |
| (2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid | Trifluoromethoxy group | Enhanced lipophilicity impacting pharmacokinetics |
Case Study 1: Neurotransmitter Receptor Interaction
A study investigated the binding characteristics of this compound at glutamate receptors using radiolabeled assays. The results indicated significant receptor affinity, suggesting its potential role as a therapeutic agent in treating mood disorders.
Case Study 2: Click Chemistry in Live Cells
Researchers applied click chemistry techniques utilizing this compound to label proteins within live neuronal cells. The findings demonstrated successful visualization of protein interactions over time, illustrating the compound's utility in dynamic biological studies .
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-[4-(azidomethyl)phenyl]propanoic acid hydrochloride depends on its specific application. In medicinal chemistry, the azide group can be converted to an amine, which may interact with biological targets such as enzymes or receptors. The phenyl ring and amino acid backbone can also contribute to binding interactions with molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
*Calculated based on molecular formula.
Key Comparative Insights:
Substituent Reactivity :
- The azidomethyl group in the target compound enables rapid bioconjugation, unlike the azo group in ’s analog, which is photoresponsive but less reactive in click chemistry .
- Trifluoromethoxy () and halogenated () derivatives exhibit increased lipophilicity and metabolic stability, making them suitable for drug development .
Pharmacological Potential: Melphalan () demonstrates the therapeutic relevance of phenylalanine derivatives with bulky substituents (e.g., bis-chloroethylamino). The target compound’s azidomethyl group may offer novel mechanisms, such as targeted drug delivery via azide-alkyne cycloaddition .
Halogenated variants () prioritize steric and electronic effects for receptor interaction, contrasting with the azidomethyl group’s reactivity .
Biological Activity
(2S)-2-amino-3-[4-(azidomethyl)phenyl]propanoic acid hydrochloride, also known as 4-(azidomethyl)-L-phenylalanine hydrochloride, is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This compound features an azidomethyl group which contributes to its unique properties, particularly in the context of bioorthogonal chemistry and receptor interaction studies. This article explores the biological activity of this compound, summarizing relevant research findings, potential applications, and case studies.
- Molecular Formula : C10H13ClN4O2
- Molecular Weight : 256.69 g/mol
- SMILES Notation : Cl.NC@@HC(=O)O
The presence of the azido group allows for bioorthogonal reactions, making it a valuable tool in medicinal chemistry and biochemistry.
The biological activity of this compound can be attributed to its structural characteristics:
- Neurotransmitter Analog : The compound may function as an analog to neurotransmitters, influencing receptor activity and signaling pathways associated with mood regulation and cognitive function.
- Bioorthogonal Chemistry : The azido group facilitates click chemistry reactions, allowing researchers to label and track biomolecules within living systems .
Interaction with Receptors
Preliminary studies suggest that this compound interacts with various neurotransmitter receptors, potentially modulating their activity. This interaction can lead to varied physiological effects, including changes in mood and cognition.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Amino-3-[4-(azidomethyl)phenyl]propanoic acid | Azidomethyl group | Potential for further functionalization |
| (R)-2-Amino-3-(4-methoxyphenyl)propanoic acid | Methoxy substitution | Different electronic properties affecting receptor binding |
| (2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid | Trifluoromethoxy group | Enhanced lipophilicity affecting pharmacokinetics |
This table illustrates how the azidomethyl group distinguishes this compound from others in its class, particularly regarding its reactivity and potential applications in research.
Neuropharmacological Studies
Research has indicated that compounds similar to this compound exhibit significant neuropharmacological effects. For instance, studies have shown that amino acids with aromatic side chains can modulate neurotransmitter receptor activity, suggesting that this compound may also possess similar effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
